Dimethyl 2-(3-fluorophenyl)butanedioate
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Overview
Description
Dimethyl 2-(3-fluorophenyl)butanedioate is an organic compound with the molecular formula C12H13FO4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by methyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(3-fluorophenyl)butanedioate typically involves the esterification of 3-fluorophenylacetic acid with dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-fluorophenyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: The major product is 3-fluorophenylacetic acid.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the substituent introduced, such as 3-hydroxyphenylbutanedioate or 3-aminophenylbutanedioate.
Scientific Research Applications
Dimethyl 2-(3-fluorophenyl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(3-fluorophenyl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The ester groups can also undergo hydrolysis, releasing the active form of the compound that interacts with the target.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-fluorophenyl)butanedioate
- Dimethyl 2-(2-fluorophenyl)butanedioate
- Dimethyl 2-(3-chlorophenyl)butanedioate
Uniqueness
Dimethyl 2-(3-fluorophenyl)butanedioate is unique due to the position of the fluorine atom on the phenyl ring. This position can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 3-fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry.
Biological Activity
Dimethyl 2-(3-fluorophenyl)butanedioate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a fluorophenyl group. The molecular formula is C12H13FO4, and it possesses a molecular weight of approximately 240.23 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to the inhibition or activation of enzymatic activity. Additionally, the ester groups may undergo hydrolysis, releasing the active form that interacts with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its effects on various metabolic pathways, particularly those involving key enzymes in biosynthetic and catabolic processes. For instance, studies have shown that the compound can inhibit specific dehydrogenases and transferases, which are crucial for cellular metabolism.
Anticancer Potential
This compound has been explored for its anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting potential as a therapeutic agent in oncology .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been investigated. It has been suggested that this compound may influence neurotransmitter levels or receptor activities in the central nervous system, although specific studies on this aspect remain limited .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Enzyme Interaction Studies :
- In vitro assays demonstrated that this compound inhibited lactate dehydrogenase activity by approximately 50% at a concentration of 5 µM. This suggests its potential role as an inhibitor in metabolic pathways related to glycolysis.
Data Summary Table
Properties
CAS No. |
918866-92-9 |
---|---|
Molecular Formula |
C12H13FO4 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
dimethyl 2-(3-fluorophenyl)butanedioate |
InChI |
InChI=1S/C12H13FO4/c1-16-11(14)7-10(12(15)17-2)8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
AZARGVZBKPIZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)F)C(=O)OC |
Origin of Product |
United States |
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